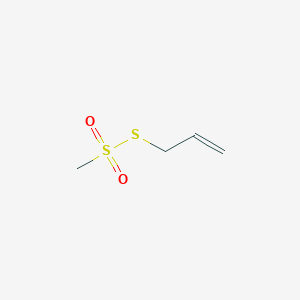

Allyl methanethiosulfonate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylsulfonylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKDUBWNZZTSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Allyl Methanethiosulfonate: Chemical Architecture & Biological Applications

This guide provides an in-depth technical analysis of Allyl Methanethiosulfonate (AMTS) , a specialized organosulfur reagent used in protein biochemistry and drug development. It details the chemical architecture, synthesis, mechanism of action, and experimental applications of AMTS, specifically focusing on its role as a stable mimic of natural garlic-derived thiosulfinates and a precision tool for cysteine modification.

Technical Guide for Researchers & Drug Developers

Executive Summary

Allyl Methanethiosulfonate (AMTS) (CAS: 14202-77-8) is a sulfenylating reagent belonging to the methanethiosulfonate (MTS) class.[1][2] Unlike its more common methyl analog (MMTS), AMTS transfers an allylthio group (

In drug development, AMTS serves two critical functions:

-

Pharmacological Mimic: It replicates the S-thioallylation of proteins observed with unstable garlic metabolites like Allicin, but with superior chemical stability and stoichiometric control.[1]

-

Structural Probe: It is used in Cysteine Scanning Mutagenesis (SCAM) to introduce a hydrophobic, bulky allyl group into protein channels or active sites, mapping pore dimensions and accessibility.

Chemical Architecture & Properties[1][4]

Structural Identity

AMTS consists of a methanesulfonyl group linked to an allylthio group.[1] It is chemically distinct from allyl isothiocyanate (AITC) and allicin.[1]

| Property | Data |

| IUPAC Name | S-prop-2-enyl methanesulfonothioate |

| Common Name | Allyl Methanethiosulfonate (Allyl MTS) |

| CAS Number | 14202-77-8 |

| Molecular Formula | |

| Molecular Weight | 152.24 g/mol |

| Physical State | Clear, colorless to pale yellow liquid |

| Odor | Pungent, garlic-like (characteristic of organosulfurs) |

| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water |

| Storage | 2–8°C, under inert gas (Argon/Nitrogen) to prevent oxidation |

Reactivity Profile

The core reactivity of AMTS lies in the thiosulfonate bond (

-

Leaving Group: Methanesulfinic acid (

), which is a good leaving group ( -

Transferred Group: Allylthio group (

).[1]

Figure 1: Mechanism of S-Allylation by AMTS.[1] The cysteine thiolate attacks the sulfenyl sulfur, displacing methanesulfinate.

Synthesis & Preparation

While commercially available, AMTS can be synthesized in the laboratory to ensure freshness, as thiosulfonates can degrade over time.

Synthesis Protocol: Thiosulfonate Displacement

This method avoids the handling of unstable sulfinyl chlorides.[1]

Reagents:

-

Sodium Methanethiosulfonate (

) -

Allyl Bromide (

) -

Solvent: Ethanol or Methanol (anhydrous)

Procedure:

-

Dissolution: Dissolve 10 mmol of Sodium Methanethiosulfonate in 20 mL of anhydrous ethanol under nitrogen atmosphere.

-

Addition: Add 11 mmol (1.1 eq) of Allyl Bromide dropwise at room temperature.

-

Reaction: Stir the mixture at reflux (approx. 70°C) for 3–5 hours. Monitor by TLC (silica, Hexane:EtOAc) or disappearance of the thiosulfonate salt.

-

Workup:

-

Purification: Dissolve residue in

, wash with water, dry over

Yield: Typically 70–85%.[1]

Mechanism of Action & Biological Utility

The "S-Thiolation" Switch

AMTS is a reversible modifier.[1] The resulting mixed disulfide (Protein-S-S-Allyl) can be reduced back to the free thiol using DTT or

Comparison with Allicin

Allicin (diallyl thiosulfinate) is the primary bioactive in crushed garlic but is chemically unstable, decomposing into polysulfides and ajoene.

-

Allicin: Reacts promiscuously; difficult to control stoichiometry; half-life of hours.[1]

-

AMTS: Stable reagent; reacts stoichiometrically (1:1 with accessible thiols); mimics the exact S-allyl modification produced by Allicin without the degradation byproducts.[1]

Applications in Drug Discovery

A. Cysteine Scanning Mutagenesis (SCAM)

AMTS is used to map the pore lining of ion channels (e.g., GABA-A, CFTR, P2X receptors).

-

Method: Cysteines are introduced one by one into the protein sequence.[1]

-

Probe: AMTS is applied. If the cysteine is in the water-accessible pore, AMTS modifies it.

-

Readout: The bulky allyl group (

) physically blocks the ion channel, causing a measurable drop in current.

B. Redox Signaling (Keap1/Nrf2 Pathway)

S-allylation of specific cysteines (e.g., Cys151, Cys273, Cys288) on the sensor protein Keap1 prevents the degradation of Nrf2 , triggering an antioxidant response. AMTS is used as a molecular probe to selectively S-allylate these sensors in vitro to study the activation kinetics of the antioxidant response element (ARE).

Figure 2: Experimental workflow for using AMTS in protein structure-function analysis.

Experimental Protocols

Protocol: In Vitro Protein S-Allylation Assay

Objective: To modify solvent-accessible cysteines with an allylthio group and assess functional impact.[1]

Materials:

-

Purified Protein (

in HEPES or Phosphate buffer, pH 7.0–7.4). -

AMTS Stock Solution (

in DMSO, prepared fresh). -

DTT (

stock) for reversal. -

Assay Buffer (degassed to prevent oxidation).[1]

Steps:

-

Baseline Measurement: Measure the enzymatic activity or ion current of the protein prior to modification.[1]

-

Modification: Add AMTS to the protein solution to a final concentration of

(typically 10-fold molar excess over protein thiols).-

Note: Avoid amine-based buffers (Tris) if high concentrations of AMTS are used for long periods, although MTS reagents are generally specific to thiols at pH < 8.[1]

-

-

Incubation: Incubate at room temperature for 5–15 minutes.

-

Quenching: Stop the reaction by passing the sample through a desalting column (e.g., PD-10) or by rapid dilution if measuring real-time kinetics.[1]

-

Functional Assay: Measure the activity/current.[1] A reduction in activity indicates the modified cysteine is critical for function or sterically hinders the active site.

-

Reversal (Validation): Add DTT (final conc.

) and incubate for 10 minutes. Restoration of activity confirms the modification was a reversible disulfide (S-thiolation) and not irreversible denaturation.[1]

Safety & Handling

-

Toxicity: AMTS is an alkylating agent.[1] It is irritating to skin, eyes, and respiratory system. Handle in a fume hood.

-

Odor: It possesses a strong garlic/sulfur odor.[1] All waste must be treated with bleach (hypochlorite) to oxidize the sulfur compounds before disposal.[1]

-

Stability: Moisture sensitive.[1] Store stock solutions in DMSO at -20°C.

References

-

Chemical Identity & Properties

-

Synthesis of MTS Reagents

-

Fujii, T., et al. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride.[1] Organic Syntheses, 101, 395-409.[1] (Methodology adapted for Allyl variant). Retrieved from .[1]

-

Ranasinghe, K., & Wimalasena, K. (2019). A straightforward and convenient synthesis of functionalized allyl thiosulfonates.[1][6] Organic & Biomolecular Chemistry. (General synthesis of allyl thiosulfonates).

-

-

Biological Application (MTS Reagents)

-

Karlin, A., & Akabas, M. H. (1998).[7] Substituted-cysteine accessibility method.[1] Methods in Enzymology, 293, 123-145.[1] (Foundational text on using MTS reagents like AMTS).

-

Forman, S. A., et al. (2012).[8] Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents.[1] Methods in Molecular Biology, 796, 317–333. Retrieved from .[1]

-

- Garlic Mimicry & S-Allylation: Rabinkov, A., et al. (1998). The Inhibition of the Growth of Yeast Cells by Allicin and Allyl Methanethiosulfonate. Biochimica et Biophysica Acta. (Direct comparison of Allicin and AMTS).

Sources

- 1. Allyl p-toluenesulphonate | C10H12O3S | CID 78587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Sodium Allylsulfonate | 2495-39-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. A straightforward and convenient synthesis of functionalized allyl thiosulfonates and allyl disulfanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20070148721A1 - Compositions, methods, systems, and kits for affinity purification - Google Patents [patents.google.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

Comparative Pharmacochemistry: Allyl Methanethiosulfonate (AMTS) vs. Allicin

This guide provides an in-depth technical analysis comparing Allyl Methanethiosulfonate (AMTS) and Allicin , focusing on their chemical stability, mechanisms of cysteine modification (S-thioallylation), and biological applications in drug development.

Executive Summary

Allicin (diallyl thiosulfinate) is the primary bioactive component of fresh garlic, renowned for its antimicrobial and anticancer properties. However, its therapeutic potential is severely limited by its rapid degradation and poor bioavailability. Allyl Methanethiosulfonate (AMTS) represents a synthetic, chemically stable "surrogate" that mimics allicin’s primary mechanism of action—S-thioallylation —without the kinetic instability.

This guide analyzes AMTS as a precision tool for validating allicin-driven signaling pathways (e.g., TRPA1, Nrf2/Keap1) and contrasts the "dirty" pleiotropic effects of allicin with the "clean" stoichiometric modification provided by AMTS.

Part 1: Chemical Architecture & Stability

The fundamental difference lies in the sulfur-oxygen core. Allicin is a thiosulfinate , while AMTS is a thiosulfonate .

Structural Comparison

| Feature | Allicin | Allyl Methanethiosulfonate (AMTS) |

| IUPAC Name | S-prop-2-en-1-yl prop-2-ene-1-sulfinothioate | S-prop-2-en-1-yl methanesulfonothioate |

| Core Moiety | Thiosulfinate ( | Thiosulfonate ( |

| Formula | ||

| Stability ( | Hours to Days (solvent dependent) | Months to Years (stored at -20°C) |

| Leaving Group | Allyl sulfenic acid (unstable, reactive) | Methanesulfinic acid (stable, weak acid) |

| Lipophilicity (LogP) | ~1.35 | ~0.85 (estimated) |

The Stability Problem

Allicin undergoes self-decomposition (bimolecular condensation) to form diallyl disulfide (DADS), diallyl trisulfide (DATS), and sulfur dioxide. This makes quantifying the "active dose" in biological assays nearly impossible over long durations.

AMTS , possessing the sulfonyl (

Part 2: Mechanistic Profiling (S-Thioallylation)

Both compounds exert their biological effects primarily by modifying reactive cysteine residues on proteins, a process termed S-thioallylation .

Reaction Mechanism

The electrophilic sulfur atom (underlined) is attacked by the nucleophilic protein thiol (

Allicin Pathway:

AMTS Pathway:

Visualization of Signaling Pathways

The following diagram illustrates how both compounds trigger the Nrf2 antioxidant response via Keap1 modification.

Caption: Comparative mechanism of S-thioallylation. AMTS provides a clean modification pathway, while Allicin generates reactive byproducts that contribute to secondary oxidative stress.

Part 3: Biological Activity Comparison

TRPA1 Activation (Sensory Response)

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is the primary target for garlic's pungency.[1]

-

Allicin: Potent agonist (

). Activates TRPA1 by modifying N-terminal cysteines (e.g., C414, C421, C619). -

AMTS: Acts as a specific TRPA1 probe. Studies using MTS reagents confirm that the transfer of the thio-allyl group is sufficient for channel opening. AMTS is often used in electrophysiology to distinguish between reversible disulfide formation and permanent alkylation.

Nrf2/Keap1 Axis (Antioxidant Response)

-

Allicin: Induces Nrf2 translocation by modifying Keap1 cysteines (C151, C273). However, it also depletes cellular Glutathione (GSH) rapidly, causing a biphasic response (antioxidant at low doses, cytotoxic at high doses).

-

AMTS: Can selectively modify Keap1 without the massive, immediate GSH depletion caused by the oxidative burst of allicin decomposition products.

Antimicrobial Potency

| Organism | Allicin MIC ( | AMTS Activity Profile |

| S. aureus (MRSA) | 32 - 64 | High: Effective due to S-thioallylation of essential enzymes (e.g., thioredoxin reductase). |

| E. coli | 32 - 128 | Moderate: Gram-negative outer membrane limits permeability compared to allicin. |

| P. aeruginosa | > 256 | Low: Efflux pumps effectively remove MTS reagents. |

Part 4: Experimental Protocols

Synthesis of Allyl Methanethiosulfonate (AMTS)

This protocol yields high-purity AMTS for biological testing.

Reagents:

-

Sodium Methanethiosulfonate (

) [Sigma-Aldrich] -

Allyl Bromide

-

Acetone (dry)

Workflow:

-

Dissolution: Dissolve 1.5 g (11.2 mmol) of NaMTS in 15 mL of dry acetone in a round-bottom flask.

-

Addition: Add 1.0 mL (11.5 mmol) of Allyl Bromide dropwise under stirring at room temperature.

-

Reaction: Stir the suspension for 4 hours. A white precipitate (NaBr) will form.

-

Filtration: Filter off the NaBr precipitate using a sintered glass funnel.

-

Concentration: Remove the solvent (acetone) from the filtrate using a rotary evaporator at 30°C/reduced pressure.

-

Purification: The resulting pale yellow oil can be used directly or distilled under high vacuum if >98% purity is required.

Yield: ~85-90% as a clear/pale yellow oil.

Synthesis of Allicin (Oxidation Method)

Included for control preparation.

Reagents:

-

Diallyl Disulfide (DADS)

-

Hydrogen Peroxide (

, 30%) -

Acetic Acid[2]

Workflow:

-

Mix 1 g DADS with 5 mL acetic acid.

-

Add 1.5 mL

dropwise at 0°C. -

Stir at room temperature for 30 mins.

-

Quench with water and extract with dichloromethane (DCM).

-

Critical: Keep extract cold (-20°C). Use within 24 hours.

Synthesis & Extraction Workflow Diagram

Caption: Parallel workflows for synthesizing the stable probe (AMTS) vs. the natural product (Allicin).

Part 5: Conclusion & Recommendations

For researchers investigating the S-thioallylation mechanism:

-

Use AMTS for kinetic studies, crystallography (e.g., capturing modified proteins), and long-term cell culture assays where stable concentrations are required.

-

Use Allicin only when studying the specific "oxidative burst" effects or when replicating dietary intake scenarios.

-

Validation: Always validate AMTS results by confirming that the biological effect is reversed by reducing agents like DTT or

-mercaptoethanol, proving the disulfide nature of the modification.

References

-

Borlinghaus, J., et al. (2014). "Allicin: Chemistry and Biological Properties." Molecules. Link

-

Miron, T., et al. (2010). "Reaction mechanisms of allicin and allyl-mixed disulfides with proteins and small thiol molecules." European Journal of Medicinal Chemistry. Link

-

Macpherson, L. J., et al. (2005). "The Pungency of Garlic: Activation of TRPA1 and TRPV1 in Response to Allicin and Diallyl Disulfide." Current Biology. Link

-

Rabinkov, A., et al. (1998). "The Mode of Action of Allicin: Trapping of Radicals and Interaction with Thiol Containing Proteins." Biochimica et Biophysica Acta. Link

-

Fujisawa, H., et al. (2008). "Biological and Chemical Stability of Garlic-Derived Allicin." Journal of Agricultural and Food Chemistry. Link

-

Bautista, D. M., et al. (2005). "Pungent products from garlic activate the sensory ion channel TRPA1."[1][3][4] Proceedings of the National Academy of Sciences. Link

Sources

Probing Protein Topology: A Technical Guide to Methanethiosulfonate (MTS) Reagents

Introduction: The Precision of SCAM

In the structural biology of membrane proteins, determining the three-dimensional arrangement of residues within the lipid bilayer is a persistent challenge. Methanethiosulfonate (MTS) reagents are the chemical engine behind the Substituted Cysteine Accessibility Method (SCAM) , a technique pioneered by Karlin and Akabas.

This guide details the mechanism of action, physicochemical properties, and experimental protocols for using MTS reagents. Unlike general alkylating agents (e.g., NEM), MTS reagents are designed for rapid, specific, and reversible modification of cysteine thiolates, allowing researchers to map the pore-lining residues of ion channels, the binding pockets of GPCRs, and the alternating access mechanisms of transporters.

The Chemical Mechanism

The efficacy of MTS reagents relies on their high specificity for the thiolate anion (

The Reaction Core

The reaction is a nucleophilic substitution (

-

Nucleophilic Attack: The cysteine thiolate (

) attacks the sulfenyl sulfur of the MTS reagent. -

Transition State: A transient state forms where the sulfur-sulfur bond is established.

-

Leaving Group Release: The methanesulfinate ion (

) is released as a stable leaving group. -

Product Formation: A mixed disulfide is formed between the protein cysteine and the tail group of the MTS reagent (

).

pH Dependence and Hydrolysis[1][2]

-

Thiolate Availability: The reaction rate depends on the concentration of the thiolate anion. Therefore, the reaction is pH-dependent.[1] At pH levels close to the cysteine pKa (~8.3), reactivity is maximized.

-

Hydrolysis Competition: MTS reagents are unstable in aqueous solution. Hydroxide ions (

) can also attack the sulfenyl sulfur, leading to hydrolysis.

Visualization: Reaction Mechanism

Figure 1: The nucleophilic attack of a cysteine thiolate on an MTS reagent, resulting in a mixed disulfide and the release of methanesulfinate.[3][4][5][6][7][8][9][10][11][12]

Reagent Selection Guide

Selecting the correct MTS reagent is critical for probing the electrostatic environment and physical accessibility of a residue.

| Reagent | Full Name | Charge | Membrane Permeability | Hydrolysis | Primary Application |

| MTSEA | 2-Aminoethyl MTS | +1 | Permeable * | ~15 min | Probing small crevices; can cross membranes (careful with "trans" labeling). |

| MTSET | [2-(Trimethylammonium)ethyl] MTS | +1 | Impermeable | ~10 min | Probing extracellular/accessible residues; bulky positive charge. |

| MTSES | Sodium (2-sulfonatoethyl) MTS | -1 | Impermeable | ~20 min | Probing electrostatic selectivity (anionic probe). |

*Note on MTSEA: While charged, MTSEA is small enough to cross lipid bilayers over time (minutes). For strict extracellular-only labeling, MTSET is preferred.

The SCAM Methodology

The Substituted Cysteine Accessibility Method (SCAM) combines site-directed mutagenesis with chemical modification to map protein topology.

The Workflow

-

Background Mutagenesis: Mutate native cysteines to Ser, Ala, or Val to create a "cysteine-less" background (if necessary/feasible).

-

Cysteine Scanning: Introduce a single cysteine at position

. -

Expression: Express the mutant in a heterologous system (e.g., Xenopus oocytes, HEK293 cells).

-

Functional Baseline: Record the baseline function (current, uptake, fluorescence).

-

MTS Application: Perfuse the MTS reagent.

-

Readout: If residue

is water-accessible, the MTS reagent reacts, adding a charged group ( -

Reversal: Apply DTT to cleave the disulfide bond, restoring the native cysteine and function (validating the effect is covalent).

Visualization: SCAM Workflow

Figure 2: The logical workflow for SCAM. A functional change upon MTS application indicates the substituted cysteine is accessible to the aqueous environment.

Experimental Protocols

Storage and Handling[13][14]

-

Hygroscopic Nature: MTS reagents are extremely sensitive to moisture.

-

Storage: Store solid powder at -20°C in a desiccator.

-

Aliquot: Do not repeatedly freeze-thaw the stock bottle. Aliquot dry powder into single-use microcentrifuge tubes if possible.

Reagent Preparation (Critical Step)

-

Solvent: Dissolve the MTS reagent in distilled water or buffer immediately before use.[2][3]

-

Timing: Do not store the solution. Hydrolysis begins instantly.

-

Recommendation: Weigh out the reagent, keep it on ice, and add the buffer only when the recording configuration is stable.

-

-

Concentration:

Labeling Protocol (Electrophysiology Example)

-

Establish Baseline: Obtain a stable current recording (e.g., TEVC or Patch Clamp).

-

Perfusion: Switch perfusion to the buffer containing the MTS reagent.

-

Duration: Apply for 2–5 minutes.

-

Note: If the reaction is fast (

), effect may be seen in seconds.

-

-

Wash: Switch back to control buffer to wash out unreacted reagent.

-

Validation (Reversal): Apply 2–5 mM DTT (Dithiothreitol) for 2–5 minutes.

-

Result: If the MTS effect was specific to a cysteine, DTT should reduce the mixed disulfide, restoring the current to near-baseline levels.

-

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[5][13] Methods in Enzymology, 293, 123–145.[13] Link

-

Holmgren, M., Liu, Y., Xu, Y., & Yellen, G. (1996). On the use of thiol-modifying agents to determine channel topology. Neuropharmacology, 35(7), 797–804. Link

-

Javitch, J. A., et al. (1994). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 13(4), 919-926. Link

-

Toronto Research Chemicals. Methanethiosulfonate Reagents Technical Data. Link

-

Biotium. MTS Reagents Product Information (MTSEA, MTSET, MTSES). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ttuhsc.edu [ttuhsc.edu]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical study on the interactions between cellulose and different methyltriethoxysilane hydrolysis products :: BioResources [bioresources.cnr.ncsu.edu]

- 11. biotium.com [biotium.com]

- 12. biotium.com [biotium.com]

- 13. researchgate.net [researchgate.net]

Allyl Methanethiosulfonate (CAS 14202-77-8): A Technical Guide for Researchers in Drug Discovery and Chemical Biology

Introduction: Harnessing the Unique Reactivity of the Allyl Group in Thiosulfonate Chemistry

Allyl methanethiosulfonate (AMTS), identified by CAS number 14202-77-8, is a specialized organosulfur compound that is gaining interest within the scientific community, particularly in the fields of chemical biology and drug development. As a member of the methanethiosulfonate (MTS) family of reagents, AMTS serves as a potent and selective agent for the modification of cysteine residues in proteins. The defining feature of AMTS is the presence of an allyl group, which introduces unique chemical properties and potential for downstream synthetic manipulations not available with more common alkyl or aryl thiosulfonates.

This technical guide provides an in-depth exploration of the specifications, mechanisms, and applications of Allyl Methanethiosulfonate. It is intended for researchers and drug development professionals who are seeking to leverage this reagent for protein modification, enzyme inhibition, and the development of novel bioconjugates. The information presented herein is a synthesis of established principles of thiosulfonate chemistry and the known reactivity of allyl compounds, providing a robust framework for the effective application of AMTS in a laboratory setting.

Physicochemical Specifications

A comprehensive understanding of the physicochemical properties of Allyl Methanethiosulfonate is fundamental to its proper handling, storage, and application in experimental protocols.

| Property | Value | Source |

| CAS Number | 14202-77-8 | [1] |

| Molecular Formula | C₄H₈O₂S₂ | [1] |

| Molecular Weight | 152.24 g/mol | [1] |

| Appearance | Clear, Colorless Liquid | [1] |

| Synonyms | Thio-methanesulfonic Acid S-Allyl Ester; Methanesulfonothioic Acid S-2-Propen-1-yl Ester | [1] |

| Storage Conditions | 2-8°C, Refrigerator, Under Inert Atmosphere | [1] |

Synthesis and Purification

While a specific, detailed synthesis protocol for Allyl Methanethiosulfonate is not widely published, its synthesis can be inferred from general methods for preparing thiosulfonates. A common approach involves the reaction of an allyl halide with a methanethiosulfonate salt or the oxidation of an allyl disulfide.

A plausible synthetic route, based on established chemical principles, is the reaction of allyl bromide with potassium methanethiosulfonate in a suitable solvent. The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Purification of the resulting Allyl Methanethiosulfonate would likely involve extraction and subsequent purification by column chromatography to yield the final product of high purity. The identity and purity of the synthesized AMTS should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Mechanism of Action: The Thiol-Disulfide Exchange

The primary utility of Allyl Methanethiosulfonate in a biological context is its highly selective reaction with the sulfhydryl (thiol) group of cysteine residues in proteins. This reaction proceeds via a thiol-disulfide exchange mechanism, resulting in the formation of a mixed disulfide bond between the protein and the allyl group, and the release of methanesulfinic acid.[3]

The reaction is highly specific for deprotonated thiolate anions (RS⁻), making the reaction rate dependent on the pH of the medium and the pKa of the target cysteine residue. Cysteine residues with lower pKa values, often found in the active sites of enzymes, are more nucleophilic and will react more readily with AMTS.[3][4]

Sources

Thiosulfonate Reagents for Site-Directed Spin Labeling: A Technical Guide

Executive Summary

Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy has revolutionized the structural analysis of proteins, particularly for systems resistant to crystallographic or NMR characterization (e.g., large membrane proteins, intrinsically disordered proteins). The cornerstone of this technique is the Methanethiosulfonate (MTS) class of reagents.

This guide provides a rigorous technical breakdown of thiosulfonate spin labeling. Unlike generic protocols, this document focuses on the mechanistic rationale behind reagent selection, the kinetics of the labeling reaction, and the critical "hidden" variables—such as biradical side-product formation—that compromise data integrity.

Part 1: The Chemistry of Thiosulfonates in SDSL

The Reaction Mechanism

The utility of thiosulfonate reagents lies in their specificity for the sulfhydryl (-SH) group of cysteine residues. The most common reagent, (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSSL) , reacts to form a disulfide bond.[1]

Key Chemical Features:

-

Leaving Group: Methanesulfinate (

).[2] This is a good leaving group, driving the reaction forward under mild conditions. -

Reversibility: Unlike maleimides (which form irreversible thioethers), the disulfide bond formed by MTS reagents can be reversed using reducing agents like DTT or TCEP. This allows for "resetting" the protein or verifying that a spectral signal is indeed from the label.

-

Side Reactions: At high concentrations (>200 µM), MTS reagents can undergo a nucleophilic attack on themselves, forming a non-reactive biradical dimer (linked via a sulfide-sulfoxide bond). This often goes undetected but reduces the effective concentration of the label.

Visualization: Reaction Scheme

The following diagram illustrates the nucleophilic attack of the cysteine thiolate on the thiosulfonate sulfur, resulting in the spin-labeled side chain (often designated as R1 in literature).

Figure 1: Mechanism of Cysteine modification by Methanethiosulfonate spin labels.

Part 2: Strategic Reagent Selection

While MTSSL is the "gold standard," it is not the only option. Selecting the right reagent depends on the specific structural question (e.g., backbone dynamics vs. long-range distance).[3]

Comparative Reagent Matrix

| Feature | MTSSL (MTS) | MTSL-P2 | Bifunctional Spin Label (BSL) | Maleimide Spin Label (MSL) |

| Structure | Pyrroline ring (double bond) | Pyrrolidine ring (single bond) | Bis-MTS functionalized | Maleimide linker |

| Linker Dynamics | Flexible (R1 side chain) | Slightly more rigid than MTSSL | Rigid (binds 2 Cys) | Rigid, but irreversible |

| Reversibility | Yes (Disulfide) | Yes (Disulfide) | Yes (Disulfide) | No (Thioether) |

| Primary Use | General SDSL, DEER, Mobility | Systems requiring slower relaxation | Backbone dynamics, orientation | Reducing environments (e.g., in-cell) |

| Key Limitation | Rotameric breadth complicates modeling | Similar to MTSSL | Requires i, i+1 or i, i+4 Cys pair | Hydrolysis of ring, non-specific amine reaction at high pH |

Why MTSSL Dominates

MTSSL is preferred because its internal motion is well-characterized. The resulting side chain (R1) has specific rotameric states (

Part 3: Experimental Workflow (The Protocol)

This protocol is designed for high-fidelity labeling suitable for DEER or rigorous CW-EPR analysis.

Workflow Diagram

Figure 2: Optimized SDSL workflow emphasizing the critical reductant-removal step.

Step-by-Step Methodology

Step 1: Pre-Reduction

Proteins stored in oxidative environments often form disulfide bridges.

-

Action: Incubate protein with 1–5 mM DTT or TCEP for 30 minutes.

-

Why: Ensures all target cysteines are in the reactive thiolate/thiol state.

Step 2: Removal of Reducing Agent (CRITICAL)

MTS reagents react instantly with DTT and TCEP, consuming the label and generating false "labeled" signals (free spin label in solution).

-

Action: Pass the protein through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in labeling buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0).

-

Validation: Ellman’s reagent (DTNB) can be used here to quantify free sulfhydryls and verify reductant removal.

Step 3: The Labeling Reaction[4]

-

Stoichiometry: Add 3-fold to 10-fold molar excess of MTSSL (from a 10-50 mM stock in DMSO or Acetonitrile). Keep organic solvent <1% v/v to avoid denaturation.

-

Conditions: Incubate overnight at 4°C or 2-4 hours at Room Temperature.

-

Expert Insight: Do not exceed pH 8.0. At high pH, nitroxides are stable, but the rate of MTS hydrolysis increases, and non-specific amine labeling becomes a risk.

Step 4: Purification

-

Action: Remove excess free label using a second desalting step or Size Exclusion Chromatography (SEC).

-

Tip: If the protein aggregates, the hydrophobic MTSSL might be driving it. Try labeling in the presence of mild detergents (e.g., DDM) if working with membrane proteins.

Part 4: Data Analysis & Interpretation[4]

Continuous Wave (CW) EPR

The CW-EPR spectrum provides immediate feedback on the mobility of the attached label.

-

Sharp Lines: High mobility. The label is likely on a flexible loop or exposed surface.

-

Broad Lines: Low mobility. The label is buried, at a tertiary contact site, or the protein is aggregated.

-

Multicomponent Spectra: Indicates multiple conformations (rotamers) or incomplete labeling.

Distance Measurements (DEER/PELDOR)

For double-cysteine mutants, Double Electron-Electron Resonance (DEER) measures the distance distribution between labels (2–8 nm range).

-

Artifacts: Incomplete labeling (monomers) contributes to the background decay but not the modulation depth.

-

Modeling: Use rotamer library analysis (e.g., MMM, MtsslWizard) to correlate the measured distance

(between NO radicals) to the

Part 5: Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Residual DTT/TCEP present | Improve desalting step before adding MTS. |

| Cysteine is oxidized | Increase pre-reduction time/concentration. | |

| Steric hindrance | The site is buried. Try a longer linker or unfold/refold protocol. | |

| Protein Precipitation | Hydrophobic effect of MTSSL | Label at lower concentration; add compatible solutes (glycerol) or detergent. |

| Broad "Free" Signal | Incomplete removal of excess label | Perform a second purification step (SEC is better than desalting). |

| Biradical Artifacts | MTS concentration too high (>200µM) | Keep stock concentrations low; add label in aliquots. |

References

-

Hubbell, W. L., et al. (1996). Watching Proteins Move Using Site-Directed Spin Labeling.[5] Structure.[1][4][6][7][8][9][10] Link

-

Jeschke, G. (2012).[6] DEER Distance Measurements on Proteins.[11] Annual Review of Physical Chemistry. Link

-

Berliner, L. J., et al. (1982).[7] A Novel Reversible Thiol-Specific Spin Label: Papain Active Site Labeling and Inhibition.[7] Analytical Biochemistry.[7] Link

-

Altenbach, C., et al. (2015). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato-Group Labeling. Chemistry - A European Journal. Link

-

Hagelueken, G., et al. (2012).[6] MtsslWizard: In Silico Spin-Labeling and Distance Distributions in PyMOL. Molecular Physics. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. MTSL - Wikipedia [en.wikipedia.org]

- 3. Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Bifunctional Spin Labels for Investigating the Structural and Dynamic Properties of Membrane Proteins Using EPR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uni-osnabrueck.de [uni-osnabrueck.de]

- 7. A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Bifunctional Spin Label for Ligand Recognition on Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and application of novel bifunctional spin labels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Insidious Underbelly of Protein Aggregation - ZoBio - Drug Discovery Technology [zobio.com]

- 11. Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Garlic Paradox: Mastering Organosulfur Stability and Delivery in Drug Development

Executive Summary

This technical guide addresses the primary bottleneck in garlic-based drug development: chemical instability . While epidemiological data suggests potent therapeutic effects for Allium sativum, clinical reproducibility often fails due to the "Allicin Trap"—the rapid degradation of bioactive organosulfur compounds (OSCs) into variable metabolites. This document provides researchers with stabilized extraction protocols, validated analytical methods, and advanced nano-formulation strategies to ensure consistent pharmacokinetics and therapeutic efficacy.

Part 1: The Allicin Trap – Chemistry & Instability

The therapeutic potential of garlic hinges on the transformation of Alliin (S-allyl-L-cysteine sulfoxide) into Allicin (diallyl thiosulfinate) via the enzyme Allinase . However, Allicin is chemically fleeting, with a half-life of <1 minute in blood and <20 days at room temperature.

The Degradation Cascade

Researchers must understand that "Garlic Extract" is not a single entity but a dynamic mixture determined by solvent and temperature.

-

Aqueous/Alcoholic Extraction: Favors Allicin

Ajoene + Vinyldithiins . -

Steam Distillation: Favors Diallyl Sulfide (DAS) , Diallyl Disulfide (DADS) , and Diallyl Trisulfide (DATS) .

-

Aging (Ethanol): Favors stable water-soluble compounds like S-Allylcysteine (SAC) .

Expert Insight: Do not target "Allicin" for oral drugs without encapsulation. Its rapid reaction with blood thiols (glutathione) renders it undetectable in plasma minutes after ingestion. Target SAC for systemic stability or DATS for intracellular H₂S donation.

Visualization: The OSC Degradation Pathway

Caption: Chemical transformation pathways of Alliin based on processing conditions (Heat vs. Aging vs. Solvent).

Part 2: Extraction & Standardization Protocols

Protocol 1: "Green" HPLC Analysis of Allicin

Standard reverse-phase methods often degrade Allicin during the run. This protocol uses ethanol to prevent artifact formation.

Objective: Quantify Allicin content without thermal degradation. Reagents: Water (HPLC grade), Ethanol (Absolute), Trifluoroacetic acid (TFA).

-

Sample Preparation:

-

Homogenize 1g fresh garlic clove in 10mL water (4°C) for 1 minute.

-

Incubate for 5 minutes to allow Allinase activity.

-

Add 10mL cold ethanol to stop the reaction.

-

Centrifuge at 12,000 x g for 10 min at 4°C. Filter supernatant (0.22 µm).

-

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Kinetex 5µm, 250 x 4.6mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Ethanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 250 nm (Allicin specific) and 210 nm (Alliin).

-

-

Gradient:

-

0-5 min: 5% B (Isocratic)

-

5-13 min: 5%

35% B -

13-20 min: 35%

100% B

-

-

Validation: Allicin elutes at ~18.3 min. Purity is confirmed if the peak disappears after 24h at room temperature (self-validating instability).

Protocol 2: Optimized Allicin Extraction (Acidic Oxidation)

For generating high-purity Allicin for formulation studies without relying on variable enzymatic conversion.

Mechanism: Chemical oxidation of DADS using hydrogen peroxide in acidic conditions mimics the thiosulfinate structure formation.

-

Reaction: Mix Diallyl Disulfide (DADS) (10 mmol) with Acetic Acid (5 mL).

-

Oxidation: Add Hydrogen Peroxide (30%, 15 mmol) dropwise at 0°C.

-

Incubation: Stir at 25°C for 30 minutes.

-

Extraction: Quench with water, extract with dichloromethane, and evaporate solvent under vacuum at <30°C.

-

Yield: Expect ~90% conversion to Allicin. Store at -80°C.

Part 3: Therapeutic Mechanisms & Signaling

Recent 2024-2025 studies have shifted focus from simple antioxidant effects to Protein Persulfidation (S-sulfhydration).

Key Mechanism: Protein Persulfidation & Nrf2 Activation

Garlic OSCs (specifically DATS and DADS) act as H₂S donors. The released H₂S modifies cysteine residues on proteins (Persulfidation: -SH

-

Target: Keap1 (sensor for oxidative stress).

-

Effect: Persulfidation of Keap1 releases Nrf2 , which translocates to the nucleus to activate Antioxidant Response Elements (ARE).

Visualization: The Nrf2/ARE Signaling Pathway

Caption: Mechanism of DATS-induced Nrf2 activation via Keap1 persulfidation, leading to antioxidant gene expression.

Part 4: Advanced Drug Delivery (Nano-Formulation)

To bypass the "Allicin Trap," nano-encapsulation is mandatory for clinical viability.

Protocol 3: Ultrasonic Nanoliposome Formulation

This protocol extends Allicin half-life from 20 days to >1 year at 4°C.[1]

Reagents: Soy Lecithin, Cholesterol, Allicin (from Protocol 2), Phosphate Buffer (pH 6.5).

-

Phase Mixing:

-

Dissolve Lecithin and Cholesterol (Ratio 3.77:1 w/w) in Ethanol.

-

Dissolve Allicin in Ethanol (Lecithin:Allicin ratio 3.7:1).

-

Mix organic phases.

-

-

Film Formation:

-

Evaporate ethanol using a rotary evaporator at 35°C (vacuum) to form a thin lipid film.

-

-

Hydration:

-

Hydrate film with Phosphate Buffer (pH 6.5). Vortex for 5 min.

-

-

Ultrasonication (Critical Step):

-

Use a probe sonicator (e.g., 400W, 20kHz).

-

Cycle: 3.4 minutes total (Pulse: 5s ON, 5s OFF) to prevent overheating.

-

Target Size: 145 ± 15 nm.

-

-

Purification: Dialysis (12kDa cutoff) against buffer to remove unencapsulated Allicin.

Comparative Data: Delivery Systems

| Feature | Nanoliposomes | Solid Lipid Nanoparticles (SLN) | Nanoemulsions |

| Primary Component | Phospholipids (Lecithin) | Solid Lipids (Stearic Acid) | Oil + Surfactant (Tween 80) |

| Particle Size | 100 - 150 nm | 50 - 100 nm | 20 - 200 nm |

| Encapsulation Efficiency | ~75% | >85% | Variable (60-90%) |

| Stability (4°C) | High (>1 year) | Very High (Solid matrix) | Moderate (Kinetic stability) |

| Best For | Systemic delivery, Hydrophilic/Amphiphilic | Controlled release, Hydrophobic | Topical/Antimicrobial |

Part 5: Pharmacokinetics (PK)

Understanding the PK profile is crucial for dosing strategies.

-

S-Allylcysteine (SAC):

-

Bioavailability: ~100% (Mice, Rats, Dogs).

-

Half-life (t1/2): >10 hours in humans.[2]

-

Excretion: Renal (N-acetylated metabolites).

-

Clinical Status: Ideal marker for standardized garlic preparations (e.g., Aged Garlic Extract).

-

-

Allicin:

-

Bioavailability: Negligible in free form.

-

Metabolism: "First-pass" effect in blood; reacts immediately with Glutathione to form S-Allylmercaptoglutathione .

-

Clinical Status: Must be protected (enteric coating/liposome) to reach therapeutic targets intact.[3]

-

References

-

Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology. Link

-

Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. Journal of Food Science. Link

-

Pharmacokinetics of sulfur-containing compounds in aged garlic extract. Experimental and Therapeutic Medicine. Link

-

Preparation and physicochemical characteristics of an allicin nanoliposome and its release behavior. Journal of Food Science and Technology. Link

-

Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms. International Journal of Molecular Sciences. Link

-

Preparation and Characterization of Allicin-Loaded Solid Lipid Nanoparticles. Pharmaceutical Nanotechnology. Link

Sources

Technical Deep Dive: Allyl Methanethiosulfonate (Allyl MTS) as a Cysteine-Reactive Probe

[1]

Executive Summary

Allyl methanethiosulfonate (Allyl MTS) is a specialized sulfhydryl-reactive reagent used primarily in the Substituted Cysteine Accessibility Method (SCAM) and as a pharmacological mimic of organosulfur compounds found in Allium species (e.g., garlic). Unlike its charged counterparts (MTSES, MTSET), Allyl MTS is neutral and hydrophobic. This guide details its reaction mechanism, kinetic considerations, and its unique application in installing "allyl-thio" modifications to probe steric constraints and mimic the bioactivity of allicin on ion channels like TRPA1.

The Mechanistic Basis: Disulfide Exchange Chemistry

Reaction Mechanism

The core reactivity of Allyl MTS relies on a specific disulfide exchange reaction. The reagent contains a methanethiosulfonate group (

When a protein cysteine thiolate (

Chemical Equation:

Why Allyl MTS? (The "Biomimetic" Advantage)

While standard MTS reagents (Methyl MTS) introduce a small methyl group, Allyl MTS introduces a bulkier, hydrophobic allyl group (

-

Steric Mapping: In SCAM studies, if a cysteine is accessible to Methyl MTS but not Allyl MTS, it indicates a steric restriction of approximately 3–5 Å in the pore or binding pocket.

-

Allicin Mimicry: The resulting modification (

) is chemically identical to the modification produced by Allicin (diallyl thiosulfinate), the active compound in crushed garlic. Allyl MTS allows researchers to install this specific modification in a controlled, stoichiometric manner, avoiding the instability and side reactions associated with using crude allicin.

Visualization of the Reaction Pathway

The following diagram illustrates the nucleophilic attack and the resulting modification.

Figure 1: Mechanism of cysteine modification by Allyl MTS via disulfide exchange.[1]

Experimental Design & Kinetics

Factors Affecting Reactivity

The reaction rate is governed by the ionization state of the cysteine sulfhydryl group. Only the deprotonated thiolate anion (

| Factor | Impact on Reactivity | Experimental Implication |

| pH | High pH increases | Optimal pH: 7.0 – 7.5. At pH > 8.0, hydrolysis competes significantly with labeling.[1] |

| pKa of Cysteine | Lower pKa = higher reactivity at physiological pH.[1] | Buried cysteines with high pKa may require longer incubation or higher pH.[1] |

| Steric Access | Allyl group is bulkier than Methyl MTS.[1] | Lack of reaction (compared to Methyl MTS) implies a steric bottleneck or restricted pore size. |

| Hydrophobicity | Allyl MTS is neutral and lipophilic.[1] | It can penetrate membrane bilayers to label buried residues, unlike charged MTSES/MTSET.[1] |

Reversibility as a Validation Tool

Unlike maleimide or iodoacetamide labeling (which form irreversible thioether bonds), the disulfide bond formed by Allyl MTS is reversible .

-

Validation: If a functional effect (e.g., channel block) is observed after Allyl MTS treatment, it must be reversed by applying a reducing agent like DTT (dithiothreitol) or

-mercaptoethanol. This confirms the effect is due to cysteine modification and not non-specific binding.

Detailed Protocol: Cysteine Scanning with Allyl MTS

Objective: To determine if a specific residue in an ion channel (e.g., TRPA1, GABA) is accessible to the aqueous phase or involved in ligand gating.

Reagent Preparation

-

Stock Solution: Dissolve Allyl MTS (typically an oil or low-melting solid) in anhydrous DMSO to create a 100 mM – 1 M stock.

-

Critical: MTS reagents hydrolyze rapidly in water. Keep the stock anhydrous and frozen at -20°C.

-

Freshness: Prepare the working dilution in aqueous buffer immediately (< 30 seconds) before application to the cells.

-

Labeling Workflow (Electrophysiology Context)

-

Baseline Recording: Establish a stable baseline current for the channel of interest (e.g., whole-cell patch clamp).

-

Control Application: Apply the vehicle (buffer + DMSO) to ensure no artifacts.

-

Allyl MTS Application: Perfusion of 100 µM – 1 mM Allyl MTS for 1–5 minutes.

-

Note: If the residue is a pore-liner, you may see immediate current inhibition or activation.

-

-

Washout: Wash with standard buffer for 2–5 minutes.

-

Functional Test: Re-apply the agonist (e.g., GABA, ATP) to assess changes in channel properties (Popen, conductance).

-

Reversal (The "Trust" Step): Apply 2–10 mM DTT for 2–5 minutes.

-

Success Criteria: The channel function should return to near-baseline levels, proving the modification was a disulfide bond.

-

Workflow Diagram

Figure 2: Experimental workflow for validating Allyl MTS modification via reversible disulfide chemistry.

Troubleshooting & Stability

Hydrolysis Rates

MTS reagents are unstable in aqueous solution. The half-life (

-

pH 7.0:

minutes (acceptable for perfusion). -

pH 8.0:

minutes (rapid degradation). -

Solution: Always make dilutions fresh. Do not store aqueous aliquots.

Lack of Effect

If Allyl MTS fails to modify a target cysteine:

-

Accessibility: The residue may be buried. Try a smaller reagent (Methyl MTS) to confirm.

-

Oxidation State: The cysteine may already be oxidized (disulfide).[2] Pre-treat with low DTT, wash thoroughly, then apply Allyl MTS.

-

Reaction Rate: The local pKa might be high. Increase pH to 7.8 (if protein tolerates) to increase nucleophilicity.

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123–145.

-

Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature, 445(7127), 541–545. (Demonstrates the relevance of allyl-thio modifications in TRPA1).

-

Toronto Research Chemicals. (n.d.). Allyl Methanethiosulfonate Product Page. (Chemical properties and availability).[3][4][5][6][7][8][9][10]

-

Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407–430. (Foundational chemistry of MTS reagents).

Sources

- 1. 上海涞昂生物科技有限公司 [lion-bio.com]

- 2. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]

- 5. ttuhsc.edu [ttuhsc.edu]

- 6. interchim.fr [interchim.fr]

- 7. mdpi.com [mdpi.com]

- 8. Biological evaluation of synthesized allicin and its transformation products obtained by microwaves in methanol: antioxidant activity and effect on cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LGC Group [www2.lgcgroup.com]

- 10. S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Probing Protein Architecture with Allyl Methanethiosulfonate (AlMTS)

A Technical Guide for Structural Biology and Ion Channel Pharmacology

Executive Summary

Allyl methanethiosulfonate (AlMTS) is a specialized thiol-reactive reagent used in the Substituted Cysteine Accessibility Method (SCAM). Unlike its charged counterparts (MTSET, MTSES) which probe electrostatic potential, AlMTS is a neutral, hydrophobic probe. It is primarily employed to map the steric dimensions of ion channel pores, transmembrane binding pockets, and solvent-accessible crevices without introducing artificial electrostatic repulsion. This guide details the chemical mechanism, experimental protocols, and data analysis required to use AlMTS effectively in determining protein structure-function relationships.

Part 1: Chemical Basis & Mechanism

The Reaction Core

AlMTS belongs to the methanethiosulfonate (MTS) family.[1][2][3][4] It reacts specifically and rapidly with the thiolate anion (

Key Chemical Properties:

-

Selectivity: Highly specific for sulfhydryl groups (-SH).

-

Reversibility: The resulting mixed disulfide bond can be cleaved by reducing agents (DTT,

-mercaptoethanol), allowing the protein to be "reset." -

The Allyl Moiety: The allyl group (

) adds a specific steric bulk (~5-6 Å in length) that is hydrophobic and contains a planar double bond. This allows researchers to test if a pocket can accommodate this specific shape and hydrophobicity.

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack of the cysteine thiolate on AlMTS.

Figure 1: Mechanism of cysteine modification by Allyl Methanethiosulfonate.

Part 2: The SCAM Method (Substituted Cysteine Accessibility Method)[1]

The utility of AlMTS is realized through SCAM.[4] The core logic is to mutate native residues to cysteine (one at a time) and determine if AlMTS alters protein function.

The "Molecular Ruler" Concept

By comparing AlMTS with other alkyl-MTS reagents (Methyl-, Ethyl-, Propyl-MTS), researchers can measure the physical dimensions of a binding pocket.

-

If Methyl-MTS (small) has no effect, but Allyl-MTS (medium/bulky) blocks function, the residue likely lines a pocket with specific steric constraints.

-

If Allyl-MTS modifies the residue but Propyl-MTS (similar size, saturated) does not, the pocket may require the planar geometry of the double bond or specific pi-interactions.

Comparative Reagent Table

| Reagent | Charge | Moiety Structure | Approx.[4][5][6] Length | Primary Use |

| AlMTS | Neutral (0) | ~5.8 Å | Steric mapping, hydrophobic pockets | |

| MTSET | Positive (+1) | ~6.0 Å | Probing electrostatic potential (pore lining) | |

| MTSES | Negative (-1) | ~6.0 Å | Probing electrostatic potential | |

| MMTS | Neutral (0) | ~3.5 Å | Minimal steric block (baseline) |

Part 3: Experimental Protocol

Context: The standard readout for these experiments is Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes expressing the target ion channel (e.g., GABA-A, nAChR, CFTR).

Workflow Diagram

Figure 2: Step-by-step workflow for functional cysteine scanning.

Detailed Methodology

Step 1: Reagent Preparation (Critical)

MTS reagents are unstable in aqueous solution (hydrolysis half-life ~10-20 mins at pH 7.5).

-

Stock: Dissolve AlMTS in 100% DMSO to create a 1 M stock. Store at -20°C (stable for months).

-

Working Solution: Dilute stock into the recording buffer (e.g., ND96) immediately before perfusion. Final concentration typically ranges from 10 µM to 1 mM .

-

Note: Keep DMSO concentration < 1% to avoid non-specific effects on the channel.

-

Step 2: Establishing Baseline

-

Clamp oocyte at holding potential (e.g., -60 mV).

-

Apply agonist (e.g., GABA) to elicit maximal current (

). -

Wash until current returns to baseline.

Step 3: Modification Phase

-

Apply AlMTS (in the absence of agonist) for a specific time interval (

). -

Alternative: Apply AlMTS + Agonist to test state-dependence (Open vs. Closed state accessibility).

Step 4: Quantifying Effect

-

Wash out AlMTS thoroughly (2-3 mins).

-

Re-apply agonist and measure current (

). -

Irreversibility Check: The change in current should be persistent. If current recovers spontaneously, it is not a covalent modification.

-

Reversal: Apply 2-5 mM DTT. If the current returns to

, the effect was due to disulfide bond formation.

Part 4: Data Analysis & Interpretation

Calculating Rate Constants

The reaction is second-order. The rate depends on the concentration of the reagent and the concentration of the thiolate anion.

The modification rate (

Where:

-

= Current after modification time

- = Initial current

- = Concentration of reagent

Interpretation:

-

High Rate (

): Residue is highly accessible and likely water-exposed (pore-lining). -

Low Rate (

): Residue is buried, sterically hindered, or the local pKa of the cysteine is high (protonated SH is unreactive).

The Protection Assay (Binding Site Validation)

To confirm a residue lies within a ligand-binding pocket:

-

Measure modification rate of AlMTS alone.

-

Measure modification rate of AlMTS in the presence of a saturating concentration of Ligand X.

-

Result: If Ligand X significantly slows the reaction rate (Protection Factor > 2-5x), the cysteine is physically occluded by the ligand. This validates the residue's location in the binding site.

References

-

Karlin, A., & Akabas, M. H. (1998).[1][2] Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

-

Javitch, J. A., et al. (1994). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 13(6), 1351-1361. Link

-

Fantasia, E., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. Molecular Pharmacology, 100(5), 466-478. Link

-

Mascia, M. P., et al. (2000). Specific binding sites for alcohols and anesthetics on ligand-gated ion channels.[7] Proceedings of the National Academy of Sciences, 97(16), 9305-9310. Link

-

Toronto Research Chemicals. (n.d.). Allyl Methanethiosulfonate Product Page. Link

Sources

- 1. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. interchim.fr [interchim.fr]

- 5. GABA(A) receptor transmembrane amino acids are critical for alcohol action: disulfide cross-linking and alkyl methanethiosulfonate labeling reveal relative location of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Protocol for cysteine labeling with allyl methanethiosulfonate

Application Note: Protocol for Cysteine Labeling with Allyl Methanethiosulfonate (Allyl-MTS)

Executive Summary

This guide details the protocol for modifying cysteine residues using Allyl Methanethiosulfonate (Allyl-MTS) . Unlike the more common methyl-MTS (MMTS) used for blocking, Allyl-MTS introduces a sterically distinct allyl disulfide moiety (-S-S-CH₂-CH=CH₂) onto the cysteine thiol.

Primary Applications:

-

Substituted Cysteine Accessibility Method (SCAM): Used to probe the steric volume of ion channel pores or transporter binding sites. The allyl group (intermediate size) tests physical accessibility where smaller probes (methyl) might fit, but larger ones (propyl/benzyl) do not.

-

Chemical Handle Installation: Introduces a terminal alkene group, enabling downstream bioorthogonal chemistry (e.g., thiol-ene click or olefin cross-metathesis), although the reversibility of the disulfide bond requires careful handling.

-

Reversible Protection: The resulting disulfide bond can be cleaved by reducing agents (DTT, TCEP), allowing for "chemical rescue" experiments.

Mechanism of Action

Methanethiosulfonate (MTS) reagents react specifically with the thiolate anion (

Chemical Reaction:

-

Reagent: S-Allyl Methanethiosulfonate (Allyl-MTS)

-

Leaving Group: Methanesulfinate (highly stable, driving the reaction forward).[1]

-

Product: Mixed disulfide (Protein-S-S-Allyl).

-

Mass Shift: +72.1 Da (relative to free thiol).

Figure 1: Reaction mechanism of Cysteine labeling with Allyl-MTS. The thiolate anion attacks the sulfenyl sulfur, releasing methanesulfinate.

Material Preparation & Handling

Safety & Stability Warning: Allyl-MTS is an alkylating agent and should be handled in a fume hood. It is moisture-sensitive; hydrolysis produces methanesulfinic acid and allyl mercaptan (strong odor).

| Component | Specification | Storage | Notes |

| Allyl-MTS | >95% Purity | -20°C, Desiccated | Hydrophobic. Dissolve in DMSO or Acetonitrile. |

| Solvent | Anhydrous DMSO | RT | Avoid wet DMSO to prevent hydrolysis. |

| Buffer | HEPES or Tris (pH 7.0–8.0) | 4°C | Degas thoroughly to prevent cysteine oxidation. |

| Reductant | DTT or TCEP | -20°C | Must be removed before labeling (except TCEP in specific cases). |

Pro-Tip: Prepare the Allyl-MTS stock solution (e.g., 200 mM in DMSO) immediately before use. Do not store diluted aqueous solutions.

Experimental Protocol

This protocol is designed for purified protein in solution. For in situ labeling (e.g., oocytes), adjust buffer volumes and incubation times (typically 1–5 minutes).

Phase 1: Protein Reduction (Critical)

MTS reagents require a free sulfhydryl. Oxidized cysteines (disulfides) will not react.

-

Dilute Protein: Adjust protein concentration to 10–50 µM in Labeling Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

Add Reductant: Add DTT to a final concentration of 5–10 mM.

-

Incubate: 30 minutes on ice or 15 minutes at RT.

-

Desalt: Crucial Step. Remove DTT using a spin column (e.g., Zeba Spin) or dialysis under nitrogen.

-

Why? DTT contains thiols that will rapidly consume the Allyl-MTS reagent, quenching the reaction before it labels the protein.

-

Phase 2: Labeling Reaction

-

Prepare Reagent: Dilute the 200 mM Allyl-MTS DMSO stock into the protein solution.

-

Target Concentration: 10-fold to 100-fold molar excess over protein thiols (typically 0.1 mM – 1.0 mM final Allyl-MTS).

-

Note: Keep DMSO concentration < 2% to avoid protein denaturation.

-

-

Incubate: 15–30 minutes at Room Temperature (RT) or 1 hour on ice.

-

Reaction Rate: The reaction is fast (second-order rate constant

). Extended incubation is rarely needed and may lead to nonspecific modification.

-

-

Quench: Add excess L-Cysteine (10 mM) or DTT (if reversibility is not an issue for downstream analysis) to consume unreacted MTS. Alternatively, proceed immediately to desalting.

Phase 3: Validation

-

Mass Spectrometry (Gold Standard):

-

Ellman’s Assay (DTNB):

-

Quantify free thiols before and after labeling. Successful labeling results in the loss of absorbance at 412 nm.

-

Workflow Diagram

Figure 2: Step-by-step workflow for Allyl-MTS labeling. The removal of DTT prior to labeling is the most critical control point.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Labeling Observed | DTT not removed | Ensure rigorous desalting (2x spin columns) before adding Allyl-MTS. |

| No Labeling Observed | Cysteine Oxidation | Use degassed buffers; include EDTA to chelate metals that catalyze oxidation. |

| Precipitation | Hydrophobic Reagent | Allyl-MTS is hydrophobic. Ensure DMSO is used for stock; do not exceed solubility limit in buffer. |

| Multiple Labels | Nonspecificity | Reduce reagent excess (try 2-5x) or shorten time. Check pH (keep < 8.0 to ensure thiol specificity). |

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

-

Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430. Link

-

Toronto Research Chemicals. Allyl Methanethiosulfonate (Product Data). Link

-

PubChem. Allyl methanethiosulfonate (Compound Summary). Link

Sources

- 1. Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

Probing Protein Architecture: A Guide to the Substituted Cysteine Accessibility Method (SCAM) with Thiol-Reactive Methanethiosulfonate (MTS) Reagents

Introduction: Unveiling Protein Topography and Dynamics

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique for investigating the local environment of specific amino acid residues within a protein.[1][2] By combining site-directed mutagenesis with chemical labeling, SCAM provides low-resolution structural information that is often complementary to high-resolution methods like X-ray crystallography, which can be challenging for certain classes of proteins, especially membrane proteins.[1][3] This method is particularly adept at identifying residues that line aqueous channels or crevices, determining the topology of membrane proteins, and detecting conformational changes associated with protein function.[1][2][4]

At the heart of SCAM lies the introduction of a unique cysteine residue at a position of interest in a protein that ideally lacks other reactive cysteines. The sulfhydryl group of this engineered cysteine then serves as a chemical handle for modification by specific, membrane-impermeable or permeable thiol-reactive reagents.[3][5] The accessibility of the cysteine to these reagents reveals its exposure to the aqueous environment. This guide provides a detailed overview of the SCAM methodology, with a special focus on the versatile methanethiosulfonate (MTS) family of reagents. While we will discuss the general principles applicable to all MTS reagents, we will also provide a framework for the application and validation of less common derivatives, such as allyl methanethiosulfonate (allyl MTS).

The Chemistry of SCAM: The MTS-Cysteine Reaction

The cornerstone of SCAM is the specific and rapid reaction between the sulfhydryl group of a cysteine residue and a methanethiosulfonate (MTS) reagent. This reaction results in the formation of a stable disulfide bond, effectively labeling the cysteine residue.[5] MTS reagents are highly selective for thiols under physiological pH conditions.[6]

The general reaction can be depicted as:

Protein-SH + CH₃SO₂-S-R → Protein-S-S-R + CH₃SO₂H

Where:

-

Protein-SH is the sulfhydryl group of the introduced cysteine.

-

CH₃SO₂-S-R is the MTS reagent, with 'R' being a variable functional group that determines the reagent's properties (e.g., charge, size, hydrophilicity).

-

Protein-S-S-R is the labeled protein.

-

CH₃SO₂H is methanesulfinic acid, a byproduct.

The choice of the 'R' group is critical as it dictates the experimental application of the MTS reagent. For instance, charged MTS reagents are generally membrane-impermeable, allowing researchers to probe the accessibility of cysteines on the extracellular or intracellular face of a membrane protein in intact cells versus lysed cells.[1][2]

Core Principles and Experimental Design

A successful SCAM experiment hinges on a well-thought-out design that considers the protein of interest, the research question, and the properties of the chosen MTS reagent. The overall workflow can be broken down into several key stages.

Caption: A generalized workflow for a Substituted Cysteine Accessibility Method (SCAM) experiment.

I. Generation of Cysteine Mutants

The initial and most critical step in SCAM is the generation of a suitable protein construct.[5]

-

Start with a Cysteine-less Template: If the wild-type protein contains reactive cysteine residues that are not of interest, they should be mutated to a non-reactive amino acid like serine or alanine. This ensures that only the engineered cysteine is available for labeling.

-

Strategic Introduction of Single Cysteines: A series of single-cysteine mutants is then created, with each mutant having a cysteine at a different position to be probed. The choice of positions is typically guided by predictive models of protein structure or specific hypotheses about protein function.

II. Protein Expression and Preparation

The cysteine mutant proteins can be expressed in a suitable system, such as E. coli, yeast, or mammalian cells. For membrane proteins, they can be studied in intact cells, in isolated membrane preparations, or after purification and reconstitution into artificial lipid bilayers.

III. The MTS Reagent: Properties and Handling

A diverse array of MTS reagents is commercially available, each with unique properties.

| Reagent Example | Charge | Key Feature | Primary Application |

| MTSEA | Positive | Small, membrane-impermeable | Probing surface accessibility |

| MTSES | Negative | Small, membrane-impermeable | Assessing electrostatic potential of a channel or pore |

| MTSET | Positive | Larger than MTSEA, membrane-impermeable | Sizing of channels and pores |

| MMTS | Neutral | Small, can be membrane permeable | General cysteine modification, can access more buried residues |

| Allyl MTS | Neutral | Contains a reactive allyl group | Potential for secondary chemical modifications |

Handling and Storage of MTS Reagents:

-

MTS reagents are susceptible to hydrolysis, especially in aqueous solutions and in the presence of nucleophiles.[5][6]

-

They should be stored desiccated at -20°C.[6]

-

For experiments, fresh stock solutions should be prepared immediately before use in an appropriate solvent (e.g., DMSO or water, depending on the reagent's solubility). Aqueous solutions are generally stable for only a few hours at 4°C.[6]

IV. The Labeling Reaction

The labeling reaction is typically performed by incubating the protein preparation with the MTS reagent. Key parameters to optimize include:

-

MTS Concentration: Should be in excess of the protein concentration to drive the reaction to completion. Typical concentrations range from the micromolar to the low millimolar range.

-

Incubation Time: Can range from seconds to minutes, depending on the accessibility of the cysteine and the intrinsic reactivity of the MTS reagent.[6]

-

Temperature and pH: The reaction is usually carried out at room temperature or on ice to slow down degradation of the reagent and the protein. The pH is typically kept near neutral (7.0-8.0) to ensure the cysteine's sulfhydryl group is sufficiently nucleophilic.

V. Quenching the Reaction and Detecting Modification

After the desired incubation time, the reaction is quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume the unreacted MTS reagent.

The modification of the cysteine residue can be detected in several ways:

-

Functional Assays: For proteins with measurable activity, such as ion channels or transporters, labeling of a critical residue can lead to a change in function (e.g., inhibition or activation of ion flow), which can be measured by techniques like patch-clamping.[6]

-

Biochemical Assays: Modification can be detected by a shift in the protein's migration on a gel (e.g., if the MTS reagent is bulky or charged), or by using a tagged MTS reagent (e.g., biotinylated MTS) followed by a Western blot with streptavidin.

-

Mass Spectrometry: This provides a direct and precise way to confirm the covalent modification of the target cysteine residue.

Protocol: A General Framework for SCAM using MTS Reagents

This protocol provides a general template that should be optimized for the specific protein and MTS reagent being used.

Materials:

-

Cysteine-less and single-cysteine mutant protein preparations (e.g., purified protein, cell cultures, or membrane fractions).

-

MTS Reagent (e.g., Allyl MTS).

-

Labeling Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Quenching Solution (e.g., 100 mM L-cysteine in Labeling Buffer).

-

Detection reagents (as required for the chosen detection method).

Procedure:

-

Preparation of MTS Stock Solution: Immediately before use, dissolve the MTS reagent in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 100 mM).

-

Protein Preparation: Resuspend the protein preparation (e.g., cells or purified protein) in the Labeling Buffer to the desired final concentration.

-

Initiation of Labeling Reaction: Add the MTS stock solution to the protein preparation to the desired final concentration (e.g., 1 mM). Mix gently.

-

Incubation: Incubate for the desired time (e.g., 5 minutes) at the chosen temperature (e.g., room temperature).

-

Quenching: Add the Quenching Solution to a final concentration sufficient to rapidly consume the remaining MTS reagent (e.g., 10 mM L-cysteine). Incubate for a further 5-10 minutes.

-

Sample Preparation for Analysis: Process the samples as required for the chosen detection method (e.g., prepare cell lysates for SDS-PAGE, or proceed with functional measurements).

-

Analysis: Analyze the samples to determine the extent of cysteine modification. Include appropriate controls (e.g., cysteine-less protein, no MTS reagent).

Special Considerations for Novel MTS Reagents: The Case of Allyl MTS

While the principles of SCAM are universal for all MTS reagents, the use of a novel or less-characterized reagent like allyl methanethiosulfonate requires careful consideration and validation. The allyl group (CH₂=CH-CH₂-) is a small, uncharged, and relatively hydrophobic moiety. It also contains a double bond, which could potentially be used for secondary, "click" chemistry-type reactions after the initial labeling.

Hypothesized Properties of Allyl MTS in SCAM:

-

Membrane Permeability: Being small and uncharged, allyl MTS is likely to be membrane-permeable, making it suitable for labeling cysteine residues in intracellular domains of proteins in intact cells.

-

Reactivity: The intrinsic reactivity with thiols is expected to be high, similar to other small MTS reagents.

-

Probing Hydrophobic Environments: Its hydrophobicity might allow it to partition into and probe more buried, non-polar environments within a protein structure.

-

Secondary Labeling Potential: The terminal alkene of the allyl group could potentially be targeted by other chemical reactions, allowing for a two-step labeling strategy.

Validation Workflow for Allyl MTS:

Before employing a novel MTS reagent in a complex biological system, its reactivity and specificity must be validated.

Caption: A workflow for validating a novel MTS reagent like allyl MTS for use in SCAM.

-

Confirm Reactivity: The reaction of allyl MTS with free L-cysteine or another small molecule thiol should be confirmed, for instance, by mass spectrometry.

-

Assess Stability: The stability of allyl MTS in the chosen Labeling Buffer should be determined by monitoring its concentration over time.

-

Verify Specificity: The validated allyl MTS should be tested on the cysteine-less parent protein to ensure there is no off-target labeling.

-

Optimize Reaction Conditions: The concentration of allyl MTS and the incubation time should be titrated using a known reactive single-cysteine mutant to determine the optimal conditions for complete labeling.

-

Definitive Identification of Modification: The modification of the target cysteine in the mutant protein by allyl MTS should be unambiguously confirmed by mass spectrometry.

Troubleshooting and Data Interpretation

| Issue | Possible Cause(s) | Suggested Solution(s) |